Meglucycline
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Overview
Description
Meglucycline is a tetracycline antibiotic known for its broad-spectrum bacteriostatic properties. It is primarily used in the treatment of skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis . As a member of the tetracycline class, it shares structural similarities with other tetracyclines but has unique properties that make it effective in specific clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meglucycline involves the chemical modification of the tetracycline core structure. The process typically includes the introduction of a chlorine atom and various hydroxyl groups to enhance its antibacterial activity. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process includes multiple purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Meglucycline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, altering its antibacterial properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound structure, which can enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can lead to dechlorinated products.
Scientific Research Applications
Meglucycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of tetracyclines.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Applied in clinical trials for treating various bacterial infections and exploring its potential in combination therapies.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Meglucycline exerts its effects by reversibly associating with the 30S subunit of the bacterial ribosome . This association blocks the binding of aminoacyl-tRNA to the ribosome, inhibiting protein synthesis and ultimately preventing bacterial growth. The primary molecular target is the protein S7 of the ribosomal subunit, which is essential for the translation process.
Comparison with Similar Compounds
Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
Uniqueness
Meglucycline is unique among tetracyclines due to its specific structural modifications, which enhance its activity against certain bacterial strains. Unlike some other tetracyclines, it is used topically for skin infections and has shown effectiveness in treating conditions that are resistant to other antibiotics .
Properties
CAS No. |
31770-79-3 |
---|---|
Molecular Formula |
C29H37N3O13 |
Molecular Weight |
635.6 g/mol |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-[[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C29H37N3O13/c1-28(43)10-5-4-6-13(34)15(10)21(36)16-11(28)7-12-19(32(2)3)22(37)17(25(40)29(12,44)24(16)39)26(41)31-9-30-18-23(38)20(35)14(8-33)45-27(18)42/h4-6,11-12,14,18-20,23,27,30,33-36,38,40,42-44H,7-9H2,1-3H3,(H,31,41)/t11-,12-,14+,18+,19-,20+,23+,27+,28+,29-/m0/s1 |
InChI Key |
RTXXZBOFRSQDMC-FUUYDGDCSA-N |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN[C@@H]5[C@H]([C@@H]([C@H](O[C@H]5O)CO)O)O)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNC5C(C(C(OC5O)CO)O)O)N(C)C)O |
Origin of Product |
United States |
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